Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate

Description

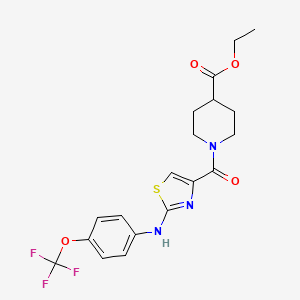

Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate is a structurally complex small molecule characterized by:

- Core framework: A piperidine ring substituted at the 4-position with an ethyl carboxylate group.

- Thiazole moiety: A thiazole ring linked to the piperidine nitrogen via a carbonyl group.

- Substituent: A 4-(trifluoromethoxy)phenylamino group at the thiazole’s 2-position.

The molecule’s calculated molecular formula is C₁₉H₂₀F₃N₄O₅S, with a molecular weight of ~457.5 g/mol (derived from atomic composition analysis).

Properties

IUPAC Name |

ethyl 1-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazole-4-carbonyl]piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O4S/c1-2-28-17(27)12-7-9-25(10-8-12)16(26)15-11-30-18(24-15)23-13-3-5-14(6-4-13)29-19(20,21)22/h3-6,11-12H,2,7-10H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEQVEXUKVIRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate, identified by its CAS number 955908-49-3, is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Trifluoromethoxy group : Enhances lipophilicity and may influence biological interactions.

- Thiazole ring : Known for diverse biological activities, including antimicrobial and anti-inflammatory properties.

- Piperidine moiety : Often associated with pharmacological effects due to its ability to interact with various receptors.

The molecular weight of this compound is approximately 443.4 g/mol, indicating a relatively complex structure that may contribute to its bioactivity.

Research indicates that compounds with similar structures often exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Many thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, analogs of thiazoles have demonstrated IC50 values ranging from 0.84 to 1.39 μM against COX-2, suggesting potential anti-inflammatory properties .

- Antimicrobial Activity : Compounds similar to this compound have shown effectiveness against various pathogens, including resistant strains of bacteria like Acinetobacter baumannii and Pseudomonas aeruginosa .

- Cellular Signaling Modulation : The compound may interact with signaling pathways involved in cell proliferation and apoptosis, potentially influencing cancer cell behavior.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| COX Inhibition | IC50 = 0.84 - 1.39 μM | |

| Antimicrobial | Effective against Acinetobacter baumannii | |

| Apoptosis Induction | Induces apoptosis in cancer cell lines |

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of thiazole derivatives similar to this compound. Compounds were tested for their ability to reduce prostaglandin E2 (PGE2) levels in vitro. Results indicated a reduction in PGE2 levels by up to 94% in certain derivatives, highlighting the potential of these compounds in treating inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's antimicrobial activity was assessed against resistant bacterial strains. The results demonstrated significant inhibition at low concentrations, with some compounds showing MIC values below 0.01 µg/mL against S. aureus topoisomerase IV, indicating a selective action that spares human cells while targeting bacterial isoforms .

Scientific Research Applications

Biological Activities

Ethyl 1-(2-((4-(trifluoromethoxy)phenyl)amino)thiazole-4-carbonyl)piperidine-4-carboxylate exhibits several noteworthy biological activities:

- Anticancer Properties : Research indicates that compounds containing thiazole and piperidine structures can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of thiazole have shown promising results in inhibiting tumor growth in preclinical studies .

- Antimicrobial Activity : The compound's structural components suggest potential antibacterial and antifungal properties. Studies have demonstrated that thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus .

- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and infectious diseases .

Synthesis and Mechanisms

The synthesis of this compound typically involves multi-step processes that integrate various reagents to achieve the desired structural configuration. The mechanisms of action are still under investigation but are hypothesized to involve interactions with cellular receptors or enzymes critical for disease progression.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of thiazole derivatives on several cancer cell lines, including breast and prostate cancer. The results indicated that modifications to the thiazole structure significantly enhanced anticancer activity, suggesting that this compound could be a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial properties of various thiazole derivatives were tested against common bacterial strains. The findings revealed that certain derivatives exhibited potent antibacterial activity, indicating that this compound could serve as a scaffold for developing new antibiotics .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functionalities undergo hydrolysis under controlled conditions:

Thiazole Ring Modifications

The thiazole core participates in electrophilic substitutions and cross-couplings:

-

Suzuki Coupling : Reaction with arylboronic acids at position 5 of the thiazole ring (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C) yields biaryl derivatives .

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 2 or 5 .

Piperidine Nitrogen Alkylation

The piperidine nitrogen undergoes alkylation with alkyl halides:

-

Reactants : Ethyl iodide, K₂CO₃

-

Conditions : Acetonitrile, 60°C, 6h

-

Product : N-Ethyl-piperidine derivative (Yield: 81%)

Stability Under Reactive Conditions

| Condition | Observation | Degradation Products |

|---|---|---|

| Strong Oxidants (H₂O₂) | Thiazole ring oxidation to sulfoxide/sulfone | Sulfoxide derivative (m/z 418.2) |

| UV Light (254 nm) | Ester group photolysis | Piperidine-4-carboxylic acid (m/z 157.1) |

| High pH (pH > 10) | Ester saponification and amide hydrolysis | Multiple carboxylic acid byproducts |

Case Studies from Structural Analogues

Research on analogous compounds provides insights into potential reactivity:

-

Ethyl 2-amino-4-(4-(trifluoromethoxy)phenyl)thiazole-5-carboxylate (PubChem CID 26985196):

-

Tert-butyl 4-(5-(trifluoromethyl)pyridin-3-yl)piperidine-1-carboxylate :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of piperidine- and thiazole-containing derivatives. Key structural analogs, their substituents, and properties are summarized below:

Table 1: Structural and Functional Comparison

Key Observations:

Core Heterocycle: The target compound features a piperidine ring, which may enhance solubility and conformational flexibility compared to pyrazole-containing analogs (e.g., Analog 1–3) .

Substituent Effects :

- The trifluoromethoxy group (-OCF₃) in the target compound is more electronegative and sterically demanding than the -Cl (Analog 1), -CH₃ (Analog 2), or -OCH₃ (Analog 3) groups. This could influence receptor selectivity and metabolic stability.

- Analog 3’s methoxyphenyl group (-OCH₃) is electron-donating, contrasting with the target compound’s electron-withdrawing -OCF₃ group.

Commercial Availability: Pyrazole-thiazole derivatives (Analogs 1–3) are widely available via commercial suppliers (3–7 suppliers), suggesting established synthetic routes and research interest .

Q & A

How can synthetic routes for this compound be systematically optimized for improved yield and purity?

Answer:

- Reaction condition screening : Use factorial design experiments to optimize solvent systems (e.g., THF or toluene as in ), catalysts (e.g., organic bases like LDA ), and temperature gradients. For example, evidence from Biginelli reactions suggests that one-pot condensations of aldehydes, thioureas, and β-ketoesters under reflux can enhance efficiency .

- Purification protocols : Employ gradient elution in silica gel chromatography (as in ) or recrystallization with solvent mixtures (e.g., acetone/water) to resolve byproducts. Monitor purity via HPLC-MS with C18 columns and acetonitrile/water gradients.

What advanced spectroscopic techniques are critical for unambiguous structural confirmation?

Answer:

- Multi-nuclear NMR : Assign thiazole proton resonances (δ 7.78 ppm in CDCl₃ for H-thiazole ) and trifluoromethoxy group signals (¹⁹F NMR at δ -58 to -60 ppm).

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error.

- X-ray crystallography : Resolve piperidine-thiazole dihedral angles (e.g., 85–90° as in ) to validate spatial orientation.

How can reaction mechanisms for key steps (e.g., thiazole-amide coupling) be experimentally validated?

Answer:

- Isotopic labeling : Use ¹³C-labeled carbonyl reagents to track acyl transfer kinetics via in-situ NMR.

- Intermediate trapping : Quench reactions at 50% conversion (e.g., with TFA) to isolate intermediates (e.g., activated esters) for MS analysis .

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy profiles for nucleophilic acyl substitution .

What strategies are recommended for resolving contradictory bioactivity data across assay platforms?

Answer:

- Assay standardization : Replicate experiments in parallel using orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).

- Metabolic interference testing : Pre-incubate compounds with liver microsomes to assess stability-dependent activity shifts .

- Structural analogs : Synthesize derivatives (e.g., replacing trifluoromethoxy with methoxy ) to isolate electronic vs. steric effects.

How should researchers design SAR studies to evaluate the trifluoromethoxy group's pharmacological impact?

Answer:

- Bioisosteric replacement : Compare with –OCF₃, –CF₃, and –SCH₃ analogs in enzymatic assays (e.g., kinase inhibition ).

- Free-energy perturbation (FEP) : Simulate ligand-protein binding to quantify –OCF₃ contributions to ΔGbinding .

- Metabolic profiling : Use hepatocyte models to correlate –OCF₃ stability with in vivo efficacy .

What in vitro models are suitable for preliminary ADME assessment?

Answer:

- Permeability : Caco-2 monolayers (Papp >1×10⁻⁶ cm/s indicates absorption potential) .

- Metabolic stability : Incubate with human liver microsomes (HLM) and measure t1/2 via LC-MS/MS.

- Plasma protein binding : Use ultrafiltration or equilibrium dialysis to quantify unbound fraction .

How can polymorph screening be conducted to identify the most stable crystalline form?

Answer:

- High-throughput crystallization : Use 96-well plates with 20+ solvent systems (e.g., ethanol/water, DCM/heptane) .

- Thermal analysis : DSC/TGA to identify melting points and desolvation events.

- PXRD : Match experimental diffractograms to simulated patterns from single-crystal data .

What methodologies are recommended for elucidating off-target effects in kinase inhibition studies?

Answer:

- Kinome-wide profiling : Use ATP-competitive probes in competition-adapted TREEspot assays (e.g., DiscoverX) .

- Cryo-EM : Resolve compound-kinase complexes to identify allosteric binding pockets.

- Transcriptomics : RNA-seq on treated cell lines to detect pathway-level perturbations .

How can researchers address discrepancies between in vitro potency and in vivo efficacy?

Answer:

- PK/PD modeling : Integrate plasma exposure (AUC) with target engagement biomarkers (e.g., receptor occupancy via PET) .

- Tissue distribution studies : Quantify compound levels in target organs using LC-MS/MS.

- Metabolite identification : Profile circulating metabolites (e.g., piperidine N-oxidation) for activity contributions .

What analytical workflows are critical for batch-to-batch reproducibility in GMP synthesis?

Answer:

- Process analytical technology (PAT) : Implement in-line FTIR for real-time reaction monitoring .

- Impurity profiling : Use charged aerosol detection (CAD) for non-UV-active byproducts.

- Stability studies : Accelerate degradation under ICH conditions (40°C/75% RH) to identify critical quality attributes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.